![molecular formula C9H8BrF3O2 B13561016 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is an organic compound with the molecular formula C9H8BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol typically involves the bromination of 1-[4-(trifluoromethoxy)phenyl]ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of 2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanone.
Reduction: Formation of 1-[4-(trifluoromethoxy)phenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethoxy group can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. These interactions can trigger various biochemical and physiological processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’- (trifluoromethoxy)acetophenone: Similar structure but with a ketone group instead of a hydroxyl group.
4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-(Trifluoromethoxy)phenyl)ethanol: Similar structure but without the bromine atom.
Uniqueness
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol is unique due to the combination of the bromine atom, trifluoromethoxy group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
- Molecular Formula : C9H8BrF3O2
- Molecular Weight : Approximately 269.058 g/mol
- Density : 1.609 g/cm³
- Boiling Point : 275.2 °C
- Flash Point : 120.2 °C
The trifluoromethoxy group is known to enhance the electronic properties of compounds, potentially increasing their biological activity, particularly in pharmacological contexts.
Biological Activity Overview
While direct studies on the biological activity of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol are sparse, compounds with similar structures have been reported to exhibit various pharmacological properties, including:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
The presence of the trifluoromethoxy group is often associated with enhanced activity against various pathogens and cancer cell lines due to its ability to modulate electronic distribution within the molecule .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with structurally related compounds:
Compound Name | Structure Representation | Key Features |
---|---|---|
2-Bromo-1-(4-thienyl)ethanol | Thienyl Structure | Contains a thiophene ring instead of a trifluoromethoxy group |
2-Bromo-1-(4-fluorophenyl)ethanol | Fluorophenyl Structure | Substituted with fluorine instead of trifluoromethyl |
2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol | Trifluoromethyl Structure | Similar trifluoromethyl group but different substitution pattern |
These comparisons highlight that while the trifluoromethoxy substitution imparts unique reactivity, other halogenated derivatives also show significant biological activities, suggesting that similar mechanisms may be at play in this compound.
Case Studies and Research Findings
Research on related compounds has provided insights into their biological mechanisms:
-
Antimicrobial Activity :
- A study demonstrated that derivatives containing trifluoromethoxy groups exhibited significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli (MICs ranging from 0.5 to 8 µg/mL) .
- Compounds with halogen substitutions showed enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes.
- Anti-cancer Properties :
- Inflammatory Response Modulation :
Properties
Molecular Formula |
C9H8BrF3O2 |
---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
2-bromo-1-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
ZUJNWFLSKRUUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.